
4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Imidazole, the core structure of this compound, can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction .
Molecular Structure Analysis
The molecular structure of imidazole, a component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Scientific Research Applications
1. Synthesis of Novel Fused Heterocyclic Ring Systems
The compound is involved in the synthesis of various heterocyclic structures. For instance, it participates in reactions leading to the formation of novel fused heterocyclic ring systems such as 2-iminoimidazolidines. These reactions are crucial for developing new compounds with potential applications in various fields, including pharmacology and materials science (Kornicka, Sa̧czewski, & Gdaniec, 2006).
2. Antimicrobial Activity
Derivatives of this compound have shown potential antimicrobial activity. The synthesis of novel imidazole bearing isoxazole derivatives, which involve this compound, has been reported. Some of these derivatives demonstrate promising antimicrobial properties, which could be beneficial in creating new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
3. Synthesis of Leukocyte Function-Associated Antagonist
It plays a role in the synthesis of a highly potent lymphocyte function-associated antigen-1 antagonist. This antagonist and its metabolites are crucial for drug metabolism and pharmacokinetics studies, indicating the compound's significance in medical research and drug development (Latli et al., 2011).
4. Stability Studies
Studies have been conducted to assess the stability of the imidazolin-4-one ring, which is a structural part of the compound, towards hydrolysis and oxidation reactions. Understanding the stability of such chemical structures is crucial for their application in various fields, including pharmaceuticals and materials science (Rouchaud, Gustin, & Moulard, 2010).
5. Corrosion Inhibition
Imidazoline derivatives, closely related to the compound , have been studied for their effectiveness as corrosion inhibitors for metals in acidic solutions. These studies are significant for industrial applications where metal corrosion is a major concern (Zhang et al., 2015).
6. Cytotoxicity and Antitumor Activity
The compound has been used in the synthesis of novel derivatives that were tested for their cytotoxic potency on human cancer cell lines. This research is pivotal for the development of new anticancer drugs (Balewski et al., 2020).
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S.ClH/c1-9-2-4-10(5-3-9)8-14-11-12-6-7-13-11;/h2-5H,6-8H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMZRBDKCIRTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
673434-77-0 |
Source


|
| Record name | 2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide](/img/structure/B2573552.png)
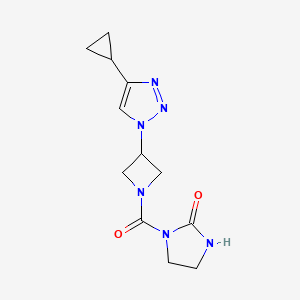
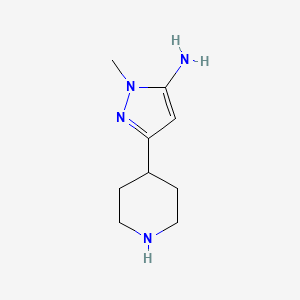
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2573556.png)
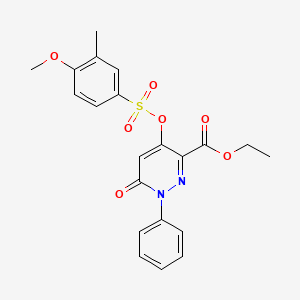
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2573562.png)
![6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2573564.png)
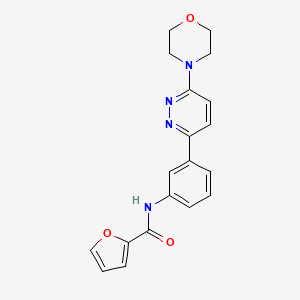
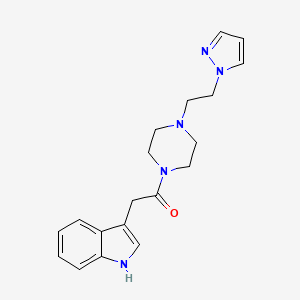
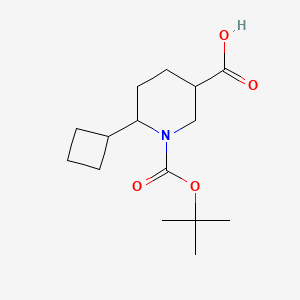
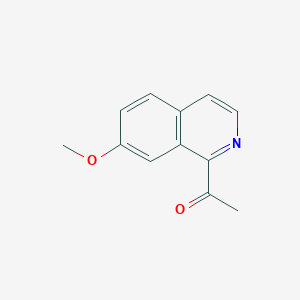
![ethyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2573571.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2573573.png)